9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate
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Overview
Description
9-O-tert-Butyl 5-O-methyl 9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate: is a complex organic compound with a fascinating structure. Its central core, the 8-azabicyclo[3.2.1]octane scaffold, plays a crucial role in the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities, making them a subject of intense research worldwide .
Preparation Methods
Synthetic Routes::
Enantioselective Construction: Researchers have explored methods to create this scaffold stereoselectively. Some approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold.
Direct Stereochemical Control: Alternatively, certain methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substitution reactions play a role in its functionalization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products depend on the reaction conditions and starting materials. Functional groups can be modified, leading to diverse derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Chiral Synthesis: Its stereoselective properties make it valuable in chiral synthesis.
Pharmacology: Investigating its biological effects and potential therapeutic applications.
Drug Development: It may serve as a lead compound for drug discovery.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare its unique features to related structures in the tropane alkaloid family.
Properties
CAS No. |
125736-10-9 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
9-O-tert-butyl 2-O-methyl 9-azabicyclo[4.2.1]non-2-ene-2,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-11(13(17)19-4)12(16)9-8-10/h7,10,12H,5-6,8-9H2,1-4H3 |
InChI Key |
JITGNWSWQVOTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)OC |
Origin of Product |
United States |
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